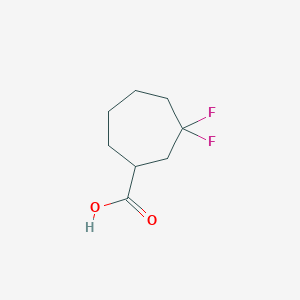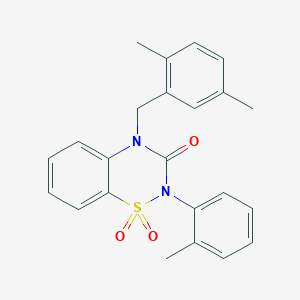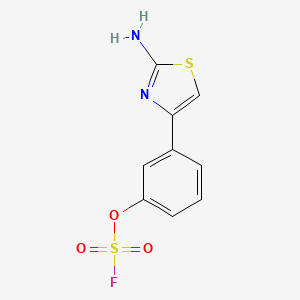
3,3-Difluorocycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Difluorocycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C8H12F2O2 . It is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3,3-Difluorocycloheptane-1-carboxylic acid consists of a seven-membered cycloheptane ring with two fluorine atoms attached to the third carbon atom and a carboxylic acid group attached to the first carbon atom .Scientific Research Applications
Deoxyfluorination of Carboxylic Acids
The development of bench-stable fluorination reagents, such as 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), for the deoxyfluorination of carboxylic acids to afford various acyl fluorides under neutral conditions showcases a potential application area for difluorinated cycloheptane derivatives. This method emphasizes the synthesis of acyl fluorides and the one-pot amidation reaction of carboxylic acids via in-situ formed acyl fluorides, suggesting a route for the functionalization of compounds like 3,3-Difluorocycloheptane-1-carboxylic acid (Xiu Wang et al., 2021).
Structural Versatility in Peptides
Research into peptides containing C alpha, alpha-dialkylated glycines has revealed that such modifications, akin to the structural alterations possible with 3,3-Difluorocycloheptane-1-carboxylic acid, can lead to constrained conformations and potentially stable conformations like type-I(I') beta-bends and distorted 3(10)-helices. This highlights the structural versatility and potential application in designing peptides with desired conformations and functionalities (M. Crisma et al., 1989).
Biotransformation Studies
Investigations into the biotransformation of fluorotelomer alcohols by white-rot fungus, Phanerochaete chrysosporium, demonstrate the biochemical pathways that can transform fluorinated compounds into less complex and potentially more environmentally friendly products. This research suggests that enzymes capable of degrading fluorotelomer alcohols could also be relevant for the breakdown or modification of fluorinated cyclic compounds, including those related to 3,3-Difluorocycloheptane-1-carboxylic acid (Nancy Tseng et al., 2014).
Catalysis and Organic Synthesis
The use of scandium trifluoromethanesulfonate as a highly effective Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids presents a methodology that could be applied in the synthesis and modification of 3,3-Difluorocycloheptane-1-carboxylic acid derivatives. This demonstrates the catalyst's utility in facilitating reactions involving sterically hindered alcohols and suggests potential for efficient synthesis routes involving fluorinated cycloheptane derivatives (K. Ishihara et al., 1996).
properties
IUPAC Name |
3,3-difluorocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(5-8)7(11)12/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRRFULNEPZPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocycloheptane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)


![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)